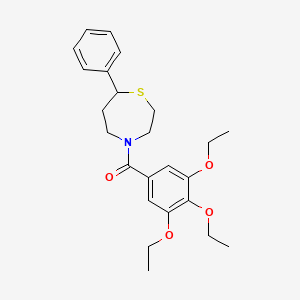![molecular formula C22H19F3O5 B2483224 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid CAS No. 859129-24-1](/img/structure/B2483224.png)
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid is a synthetic organic compound with a unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with chromen-3-yl derivatives. Key reagents include 4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy] groups.
Reaction Conditions: : Standard organic synthesis techniques like Friedel-Crafts alkylation, esterification, and substitution reactions are employed. Solvents such as dichloromethane or tetrahydrofuran are typically used. The synthesis requires precise temperature control, often under reflux conditions.
Industrial Production Methods: : Industrial production involves scaling up these laboratory methods with optimized reaction conditions to ensure high yield and purity. Flow chemistry and catalytic processes might be employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: : Reduction reactions might convert the keto group into a hydroxyl group, altering its biological activity.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functional derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, organolithium compounds, or Grignard reagents.
Major Products: : Oxidation typically yields quinone derivatives, reduction leads to hydroxylated compounds, and substitution can result in various functionalized chromenyl derivatives.
科学研究应用
Chemistry
Used as a precursor for synthesizing more complex organic molecules.
Functions as a ligand in coordination chemistry.
Biology
Investigated for its potential as an enzyme inhibitor due to its unique chemical structure.
Studied for its interactions with biomolecules like proteins and nucleic acids.
Medicine
Explored for its anti-inflammatory and anti-cancer properties.
Industry
Used in the development of novel materials, such as polymers and coatings.
Investigated for its role in catalysis and material science.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. Its trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The chromenyl core can engage in π-π interactions, further stabilizing binding to molecular targets.
相似化合物的比较
Similar Compounds
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]butanoic acid: : Differing by an additional carbon in the side chain, affecting its biological activity.
3-[4,8-dimethyl-2-oxo-7-[phenylmethoxy]chromen-3-yl]propanoic acid: : Lacks the trifluoromethyl group, which may reduce lipophilicity and membrane permeability.
Uniqueness: : The trifluoromethyl group significantly enhances the compound’s chemical and biological properties, making it a unique candidate for various applications compared to its analogs.
By exploring the distinctive attributes and applications of 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid, researchers can harness its potential for scientific and industrial advancements.
属性
IUPAC Name |
3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O5/c1-12-16-6-8-18(29-11-14-4-3-5-15(10-14)22(23,24)25)13(2)20(16)30-21(28)17(12)7-9-19(26)27/h3-6,8,10H,7,9,11H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNPBOMTTZWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483141.png)
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)
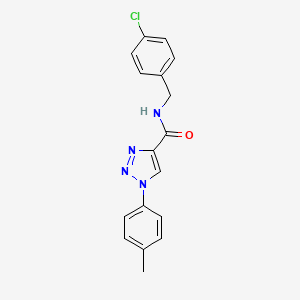
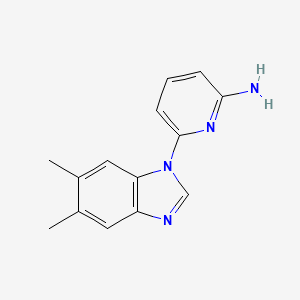
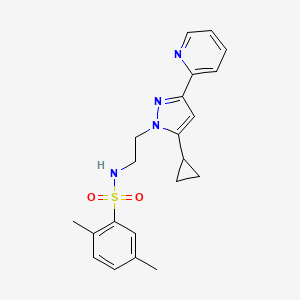
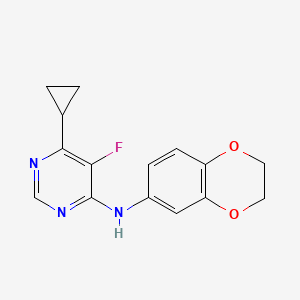
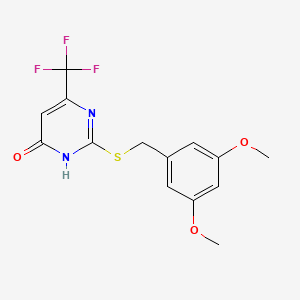
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2483161.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)
